CDDO-dhTFEA is classified as a synthetic triterpenoid. It is derived from oleanolic acid, a naturally occurring compound known for its anti-inflammatory and anticancer properties. The synthesis of CDDO-dhTFEA aims to enhance these beneficial effects while minimizing potential side effects associated with traditional chemotherapeutics.
The synthesis of CDDO-dhTFEA typically involves multi-step organic reactions that modify the oleanolic acid structure to enhance its biological activity. The synthetic route may include:
The specific methods used can vary, but they generally follow established protocols for synthesizing triterpenoids, focusing on maximizing yield and purity.
CDDO-dhTFEA features a complex molecular structure characterized by multiple rings typical of triterpenoids. The structural formula includes several functional groups that contribute to its biological properties.
Key structural data includes:
CDDO-dhTFEA undergoes several chemical reactions within biological systems that facilitate its therapeutic effects:
These reactions are vital for understanding how CDDO-dhTFEA exerts its anticancer effects.
The mechanism of action of CDDO-dhTFEA involves several key processes:
CDDO-dhTFEA exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective delivery systems for therapeutic use.
CDDO-dhTFEA has significant potential applications in scientific research and medicine:
The genesis of synthetic oleanane triterpenoids traces back to the structural modification of naturally occurring pentacyclic triterpenoids, primarily oleanolic acid. Oleanolic acid, isolated from diverse plant sources, exhibited modest anti-inflammatory and hepatoprotective properties but suffered from poor pharmacokinetic properties and low potency [1]. Systematic chemical optimization efforts in the late 1990s and early 2000s aimed to enhance its bioactivity profile, leading to the development of the 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) scaffold. This scaffold incorporated strategically placed Michael acceptor functionalities (α,β-unsaturated carbonyl groups) within rings A and C, significantly augmenting its electrophilicity and reactivity with cellular nucleophiles, particularly cysteine residues on target proteins [1] [5].
The CDDO core served as the foundation for synthesizing various ester and amide derivatives to further improve solubility, bioavailability, and target engagement. Among the earliest and most studied derivatives was CDDO-methyl ester (bardoxolone methyl), which demonstrated potent anti-inflammatory and cytoprotective effects in preclinical models across multiple organ systems, including the kidney, liver, and lung [1]. Its progression into clinical trials for chronic kidney disease, particularly diabetic nephropathy, marked a significant milestone, validating the therapeutic potential of the synthetic oleanane triterpenoid class despite later clinical challenges [1]. Concurrently, other derivatives like CDDO-ethyl amide and CDDO-trifluoroethyl amide were developed and characterized, each exhibiting distinct pharmacodynamic and pharmacokinetic profiles [5]. The exploration of ester modifications beyond simple alkyl groups led to the synthesis of CDDO-difluorotrifluoroethyl ester (CDDO-dhTFEA), designed to leverage the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, altered lipophilicity, and potentially improved tissue distribution [1].
Table 1: Key Milestones in Synthetic Oleanane Triterpenoid Development
Time Period | Development Phase | Key Compounds | Primary Advancements |
---|---|---|---|
Pre-1990s | Natural Precursors | Oleanolic Acid | Identification of modest anti-inflammatory and hepatoprotective activities |
Late 1990s - Early 2000s | Core Scaffold Optimization | CDDO (Free Acid) | Introduction of A-ring and C-ring Michael acceptors; Dramatically increased potency and electrophilicity |
Early 2000s | First-Generation Derivatives | CDDO-Methyl Ester (Bardoxolone Methyl), CDDO-Imidazolide | Improved cellular uptake and bioavailability; Demonstration of potent Nrf2 activation and anti-inflammatory effects in vivo; Entry into clinical trials |
Mid 2000s - Present | Advanced Ester/Amide Derivatives | CDDO-Ethyl Amide, CDDO-Trifluoroethyl Amide, CDDO-dhTFEA | Exploration of fluorinated esters for enhanced stability and tissue targeting; Broader target profiling revealing polypharmacology (e.g., mTOR, IKK, STAT3) |
The evolution of synthetic oleanane triterpenoids represents a paradigm shift from single-target drug design towards multifunctional or "network-targeted" therapeutics. Early mechanistic studies revealed that compounds like CDDO-methyl ester and CDDO-imidazolide exerted their effects not through a single receptor but by modulating interconnected networks of proteins involved in inflammation, oxidative stress response, cell proliferation, and apoptosis [1] [5]. This polypharmacology stems from their ability to engage in Michael addition with reactive cysteine thiols present in numerous regulatory proteins. Proteomic analyses using biotinylated triterpenoid probes identified hundreds of potential binding partners, encompassing diverse pathways such as the Keap1/Nrf2/ARE axis, NF-κB signaling, JAK/STAT signaling, insulin receptor pathways, and mTOR signaling [5]. This foundational work established the synthetic oleanane triterpenoid class as versatile pharmacophores capable of simultaneously regulating multiple disease-relevant networks.
CDDO-difluorotrifluoroethyl ester (CDDO-dhTFEA) is characterized by the esterification of the C-28 carboxylic acid group of the CDDO scaffold with 2,2-difluoro-2-(trifluoromethyl)ethanol. This specific modification introduces a highly fluorinated alkyl chain, significantly altering the molecule's physicochemical properties compared to earlier derivatives like CDDO-methyl ester or CDDO-ethyl amide. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability by resisting oxidative and hydrolytic degradation, modulate lipophilicity (log P), influence pKa, and improve membrane permeability [1]. The difluorotrifluoroethyl group is bulkier and more electron-withdrawing than a simple methyl group, potentially impacting how the compound interacts with cellular membranes, transport proteins, and its primary molecular targets. Furthermore, the strong carbon-fluorine bonds confer resistance to esterase-mediated hydrolysis, which may prolong the compound's half-life in vivo compared to its non-fluorinated ester counterparts [1].
Functionally, CDDO-dhTFEA retains the core pharmacological activities inherent to the synthetic oleanane triterpenoid class but potentially with optimized characteristics. Its primary mechanism, shared with other potent derivatives, involves the activation of the Keap1/Nrf2/ARE pathway. CDDO-dhTFEA acts as an electrophilic disruptor of the Keap1-Nrf2 complex. Keap1, a cysteine-rich sensor protein, normally targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation. Michael addition of CDDO-dhTFEA to specific reactive cysteine residues (notably Cys151) on Keap1 modifies its conformation, preventing efficient ubiquitination of Nrf2 [1] [2] [3]. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, heterodimerize with small Maf proteins, and bind to Antioxidant Response Elements (AREs) in the promoter regions of over 250 cytoprotective genes. These genes encode a comprehensive network of phase II detoxifying enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 - NQO1), antioxidant proteins (e.g., heme oxygenase-1 - HO-1, glutamate-cysteine ligase catalytic subunit - GCLC, glutathione S-transferases - GSTs), and stress response proteins, collectively enhancing cellular resilience against oxidative, electrophilic, and inflammatory insults [1] [2] [3].
Beyond Nrf2 activation, CDDO-dhTFEA, like its predecessors, exhibits polypharmacology. Proteomic studies using biotinylated analogs have demonstrated direct binding to and modulation of numerous other targets, including:
Table 2: Core Mechanisms of Action of CDDO-dhTFEA and Associated Functional Outcomes
Primary Molecular Target/Pathway | Molecular Interaction | Downstream Effects | Key Functional Outcomes |
---|---|---|---|
Keap1/Nrf2/ARE Pathway | Michael addition to Keap1 Cys151 | Nrf2 stabilization & nuclear translocation; ARE-driven gene transcription | Enhanced antioxidant capacity (HO-1, SOD, GSH); Increased detoxification (NQO1, GSTs); Cytoprotection; Anti-inflammation |
IKK/NF-κB Pathway | Inhibition of IKKβ (e.g., via Cys179 modification) | Reduced IκBα degradation; Inhibition of NF-κB nuclear translocation | Suppression of pro-inflammatory cytokine/chemokine production (TNF-α, IL-1β, IL-6, MCP-1); Anti-inflammation |
mTORC1 Signaling | Direct binding/inhibition of mTOR kinase | Reduced phosphorylation of S6K and 4E-BP1 | Inhibition of protein translation and cell proliferation; Modulation of autophagy; Metabolic effects |
JAK1/STAT3 Signaling | Inhibition of JAK1 activation | Reduced STAT3 phosphorylation and dimerization | Suppression of pro-survival and proliferative signaling; Anti-cancer effects |
Tubulin | Direct binding | Microtubule disruption | Anti-mitotic effects; Apoptosis induction (higher concentrations) |
The structural evolution culminating in CDDO-dhTFEA reflects a deliberate strategy to refine the drug-like properties and therapeutic potential of the synthetic oleanane triterpenoid scaffold. By incorporating a highly fluorinated ester group, CDDO-dhTFEA aims to build upon the established multifunctional activity profile of compounds like CDDO-methyl ester while potentially offering advantages in terms of metabolic stability, tissue penetration, and sustained target engagement. Its therapeutic promise is consequently being explored in diverse preclinical models characterized by chronic inflammation, oxidative stress, and dysregulated cell proliferation, including chronic kidney diseases (like diabetic nephropathy and fibrosis), neurodegenerative disorders, pulmonary diseases, metabolic syndromes, and various cancers [1] [2] [3]. The molecule exemplifies the progression from natural product leads to rationally designed, multifunctional synthetic agents targeting complex disease networks.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1